molecular formula C7H17NO3S B013560 NDSB-195 CAS No. 160255-06-1

NDSB-195

Cat. No.: B013560
CAS No.: 160255-06-1
M. Wt: 195.28 g/mol
InChI Key: NNCRHRDBFDCWPA-UHFFFAOYSA-N
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Description

NDSB-195 (Non-Detergent Sulfobetaine-195) is a zwitterionic compound with the chemical formula C₇H₁₇NO₃S and a molecular weight of 195.28 g/mol (CAS: 160255-06-1) . It belongs to the class of non-detergent sulfobetaines (NDSBs), characterized by a hydrophilic sulfonate group and a short hydrophobic chain that prevents micelle formation .

Biological Activity

NDSB-195, or dimethylethylammonium propane sulfonate, is a member of the non-detergent sulfobetaine (NDSB) family. It is recognized for its role as a protein stabilizer, facilitating various biochemical processes such as protein renaturation and preventing aggregation. This article examines the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Name: Dimethylethylammonium propane sulfonate
  • CAS Number: 160255-06-1
  • Molecular Formula: C₇H₁₇NO₃S
  • Zwitterionic Nature: this compound is zwitterionic across a wide pH range, which contributes to its stability in biological systems .

This compound enhances protein dynamics and stability through several mechanisms:

  • Protein Stabilization : It stabilizes proteins against denaturation by guanidium chloride, enhancing their flexibility without compromising stability .
  • Facilitation of Protein Crystallization : this compound aids in the crystallization and refolding of proteins, which is crucial for structural studies .
  • Prevention of Aggregation : It prevents protein aggregation, a common issue in protein purification and analysis .

Biological Activity Insights

Research has demonstrated that this compound can enhance the dynamics of specific protein regions while maintaining overall stability. For instance, studies using nuclear magnetic resonance (NMR) have shown that this compound increases the microsecond-millisecond dynamics of the β4-α2 loop in ubiquitin, a model protein for studying protein behavior . This dual effect—enhancing flexibility while improving stability—is particularly valuable in biopharmaceutical applications.

Applications in Research

This compound has a wide range of applications in biochemical research:

  • Protein Purification : It serves as an effective additive during protein purification processes, improving yield and purity by preventing aggregation .
  • Structural Biology : Its role as a crystallization aid allows researchers to obtain high-quality crystals necessary for X-ray crystallography .
  • Drug Formulation : this compound is utilized as a drug excipient to enhance the solubility and stability of pharmaceutical compounds .

Case Studies

Several studies illustrate the practical applications and effectiveness of this compound:

StudyFindings
Yoshi et al. (2016)Demonstrated that this compound enhances the dynamics of ubiquitin while increasing its resistance to denaturation by guanidium chloride .
Wakuda et al. (2020)Investigated the effects of this compound on various proteins using relaxation dispersion analysis, confirming its role in stabilizing dynamic structures without affecting static conformations .
Merck Millipore (2013)Reported on the utility of this compound in preventing protein aggregation during purification processes, enhancing overall yield and functionality .

Scientific Research Applications

Key Applications

  • Protein Stabilization
    • NDSB-195 is effective in enhancing the stability and flexibility of proteins, particularly ubiquitin. It has been shown to improve the dynamics of the β4-α2 loop of ubiquitin, thereby increasing resistance to denaturation by guanidine chloride .
  • Prevention of Protein Aggregation
    • The compound prevents protein aggregation during biochemical processes, making it useful in the purification and crystallization of proteins . This characteristic is critical for maintaining protein functionality during experimental procedures.
  • Facilitation of Protein Renaturation
    • This compound aids in the renaturation of chemically and thermally denatured proteins, which is vital for recovering active proteins from inclusion bodies or misfolded states .
  • Buffering Agent
    • It serves as a buffering agent in various biochemical reactions due to its zwitterionic nature, which helps maintain stable pH conditions during experiments .
  • Drug Formulation
    • This compound is utilized as a drug excipient to improve solubility and stability of pharmaceutical compounds, enhancing their bioavailability and effectiveness .
  • Crystallization Aids
    • The compound has been employed in the crystallization of proteins for X-ray diffraction studies, contributing to structural biology research by providing high-quality crystals necessary for detailed analysis .

Case Studies

Study ReferenceApplicationFindings
Wang et al., 2016Protein DynamicsShowed that this compound enhances the dynamics and stability of ubiquitin, indicating its dual role in protein stabilization .
Mizukoshi et al., 2015Oligomerization SuppressionDemonstrated that this compound effectively suppresses the oligomerization of problematic compounds, showcasing its utility in pharmaceutical applications .
Xiang et al., 2008Interaction with Growth FactorsInvestigated this compound's interaction with acidic fibroblast growth factor, emphasizing its role in preventing aggregation during biochemical processes .
Suwa et al., 2008Crystallization of DNA-binding ProteinsUsed this compound to enhance stability and quality in crystallization processes for X-ray diffraction analysis .

Q & A

Basic Research Questions

Q. How does NDSB-195 enhance protein solubilization in membrane protein studies?

this compound is a non-detergent sulfobetaine that solubilizes membrane proteins without forming micelles, unlike traditional detergents. Its zwitterionic structure stabilizes hydrophobic regions of proteins while avoiding interference with downstream assays. For example, in nuclear or membrane protein extraction, it is typically used at 0.5–1 M concentrations and removed via dialysis due to its low molecular weight (195.28 g/mol) .

Q. What protocols are recommended for using this compound in refolding chemically denatured proteins?

this compound aids in refolding by reducing aggregation during renaturation. A standard protocol involves:

  • Dialyzing denatured proteins (e.g., from inclusion bodies) against a buffer containing 0.5–1 M this compound.
  • Gradually reducing denaturant concentrations while monitoring recovery via circular dichroism (CD) spectroscopy or activity assays. Its compatibility with UV detection at 280 nm ensures seamless integration with chromatography-based purification .

Q. How does this compound compare to other sulfobetaines (e.g., NDSB-256) in stabilizing proteins during purification?

Unlike NDSB-256 (MW 257.35 g/mol), this compound’s shorter hydrophobic chain (C7 vs. C12) reduces nonspecific interactions, making it ideal for proteins sensitive to hydrophobic environments. Both lack UV absorbance at 280 nm, but this compound is preferred for smaller proteins due to easier dialysis removal .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s dual role in enhancing protein flexibility and stability?

NMR studies on ubiquitin revealed that this compound increases microsecond-millisecond dynamics in the β4-α2 loop while stabilizing the overall structure against guanidinium chloride denaturation. This is attributed to its zwitterionic groups modulating hydrogen-bond networks and reducing aggregation-prone intermediates .

Q. How can this compound be optimized in NMR-based studies of protein-ligand interactions?

Key parameters include:

  • Adding 0.5 M this compound to prevent ligand-induced aggregation (e.g., in Mincle-glycolipid interaction studies).
  • Monitoring chemical shift perturbations (CSPs) via 2H-13C-15N-labeled proteins and long-range TROSY-HNCO experiments.
  • Validating results with dynamic light scattering (DLS) to confirm suppressed aggregation .

Q. What experimental designs address contradictions in this compound’s concentration-dependent effects on protein stability?

Contradictions arise from context-dependent efficacy. For example:

  • In HIV integrase studies, this compound (≤1 M) prevents precipitation without altering enzymatic activity.
  • For ubiquitin, 0.5 M enhances dynamics but higher concentrations may destabilize. Systematic titration (0.1–2 M) paired with thermal shift assays or NMR relaxation measurements is recommended to identify optimal conditions .

Q. How does this compound improve crystallization of aggregation-prone proteins?

By destabilizing non-specific protein-protein interactions, this compound promotes ordered crystal lattice formation. A protocol includes:

  • Screening crystallization buffers with 0.1–0.5 M this compound.
  • Using microbatch-under-oil or vapor diffusion methods. Its non-ionic nature avoids interference with common crystallization precipitants like PEG .

Q. Data Analysis and Validation

Q. What metrics validate this compound’s efficacy in hydrogen-bond stabilization during NMR experiments?

Analyze hydrogen-bond free energy (ΔG) via:

  • J-coupling constants from 3D HNCO spectra.
  • Comparing CSPs in the presence/absence of this compound (e.g., ΔG changes >1 kcal/mol indicate significant stabilization) .

Q. How do researchers reconcile conflicting data on this compound’s impact on enzymatic activity?

Contradictions (e.g., β-galactosidase vs. HIV integrase assays) are resolved by:

  • Pre-screening enzyme activity with/without this compound.
  • Validating via orthogonal methods (e.g., fluorescence polarization for binding assays vs. activity-based probes) .

Q. Methodological Best Practices

Q. What controls are essential when using this compound in protein interaction studies?

Include:

  • Buffer-only controls to distinguish ligand-specific CSPs from this compound-induced effects.
  • DLS measurements to confirm monodispersity.
  • Negative controls with structurally similar but inactive ligands to rule out nonspecific interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NDSB-195 is part of a broader family of NDSB compounds with structural variations in hydrophobic chain length and functional groups. Below is a comparative analysis:

2.1. NDSB-256
  • Chemical Formula: C₁₂H₁₉NO₃S | Molecular Weight: 257.35 g/mol | CAS: 81239-45-4 .
  • Structural Difference : Longer hydrophobic chain (C12 vs. C7 in this compound) .
  • Functional Comparison: Protein Crystallization: Preferred in Hampton protein crystallization kits due to enhanced solubility of hydrophobic domains . Thermal Stability: Less effective than this compound in raising the thermal denaturation temperature of enzymes like malate dehydrogenase .
2.2. NDSB-201
  • Chemical Formula: C₈H₁₁NO₃S | Molecular Weight: 201.24 g/mol | CAS: 15471-17-7 .
  • Structural Difference : Contains a pyridinium group instead of the trimethylammonium group in this compound .
  • Functional Comparison :
    • Acid Stability : Like this compound, it preserves β-galactosidase activity under acidic conditions (pH 4.6) .
    • UV Compatibility : Absorbs weakly at 280 nm, making it less suitable for UV-based protein quantification compared to this compound .
2.3. NDSB-211 and NDSB-221
  • NDSB-211: C₉H₁₉NO₃S | Molecular Weight: 221.31 g/mol .
  • NDSB-221: C₁₀H₂₁NO₃S | Molecular Weight: 235.34 g/mol .
  • Functional Comparison :
    • Hydrogen Bond Modulation : Both alter protein hydrogen-bonding networks, but this compound shows superior stabilization in NMR-based hydrogen-bond energy analyses .
    • Enzyme Compatibility : Unlike this compound, some variants interfere with chromogenic assays involving nitrophenyl groups .

Functional Comparison with Detergent Sulfobetaines

While detergent sulfobetaines (e.g., SB3-12) share a zwitterionic structure, they differ critically:

Property This compound Detergent Sulfobetaines (e.g., SB3-12)
Micelle Formation No Yes
Protein Denaturation Reduces aggregation during renaturation May denature proteins at high concentrations
UV Compatibility No absorbance at 280 nm Often absorbs at 280 nm, interfering with assays
Applications NMR, refolding, crystallization Membrane protein solubilization

Source : .

Research Findings Highlighting this compound’s Superiority

  • Thermal Stabilization : Increased the thermal denaturation temperature of pig heart malate dehydrogenase by >20°C, outperforming NDSB-256 and thiourea .
  • NMR Studies : Enabled observation of Mincle receptor–glycolipid interactions by suppressing aggregation, with a dissociation constant (Kd) matching surface plasmon resonance (SPR) data .
  • Protein Refolding : Achieved higher yields of active proteins from inclusion bodies compared to arginine-based methods .

Data Tables

Table 1: Structural and Functional Comparison of NDSB Compounds
Compound Molecular Formula Molecular Weight CAS Number Key Application
This compound C₇H₁₇NO₃S 195.28 160255-06-1 NMR, thermal stabilization
NDSB-256 C₁₂H₁₉NO₃S 257.35 81239-45-4 Protein crystallization
NDSB-201 C₈H₁₁NO₃S 201.24 15471-17-7 Acidic pH stabilization
Table 2: Performance in Protein Stabilization
Compound Thermal Denaturation Increase Aggregation Suppression UV Compatibility (280 nm)
This compound +20°C High Yes
NDSB-256 +10°C Moderate Yes
Thiourea +5°C Low No

Source : .

Properties

IUPAC Name

3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRHRDBFDCWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160255-06-1
Record name 5 dimethylethyl-(3-sulfopropyl)ammonium salt
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Retrosynthesis Analysis

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